Cas no 51066-05-8 (2-(Allyloxy)-6-methoxyphenol)

2-(Allyloxy)-6-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-methoxy-6-(2-propen-1-yloxy)-

- 2-methoxy-6-prop-2-enoxyphenol

- 2-(Allyloxy)-6-methoxyphenol

-

- インチ: 1S/C10H12O3/c1-3-7-13-9-6-4-5-8(12-2)10(9)11/h3-6,11H,1,7H2,2H3

- InChIKey: ODDKQEUQEHGJHH-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C1C=CC=C(C=1O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 158

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.7

2-(Allyloxy)-6-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A262320-2.5g |

2-(Allyloxy)-6-methoxyphenol |

51066-05-8 | 2.5g |

$ 597.00 | 2023-04-19 | ||

| TRC | A262320-10g |

2-(Allyloxy)-6-methoxyphenol |

51066-05-8 | 10g |

$ 2067.00 | 2023-04-19 | ||

| TRC | A262320-5g |

2-(Allyloxy)-6-methoxyphenol |

51066-05-8 | 5g |

$ 1166.00 | 2023-04-19 | ||

| TRC | A262320-1g |

2-(Allyloxy)-6-methoxyphenol |

51066-05-8 | 1g |

$ 253.00 | 2023-04-19 |

2-(Allyloxy)-6-methoxyphenol 関連文献

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

2-(Allyloxy)-6-methoxyphenolに関する追加情報

2-(Allyloxy)-6-methoxyphenol: A Comprehensive Overview

The compound 2-(Allyloxy)-6-methoxyphenol, identified by the CAS Registry Number 51066-05-8, is a fascinating molecule with a diverse range of applications and properties. This phenolic compound, characterized by its unique structure, has garnered significant attention in various fields, including pharmaceuticals, materials science, and biotechnology. Recent advancements in chemical synthesis and characterization techniques have further elucidated its potential uses and mechanisms of action.

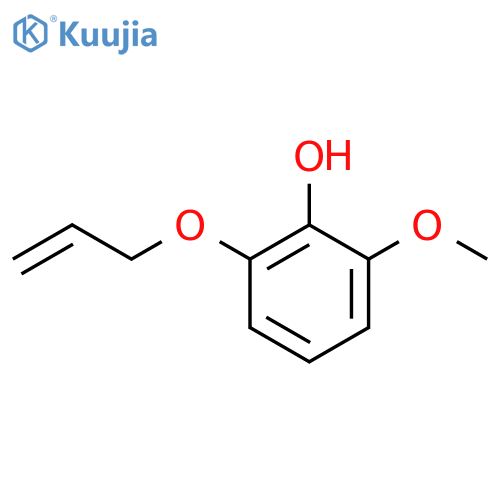

The molecular structure of 2-(Allyloxy)-6-methoxyphenol comprises a phenol ring substituted with an allyloxy group at the 2-position and a methoxy group at the 6-position. This substitution pattern imparts distinctive electronic and steric properties to the molecule, influencing its reactivity and biological activity. The presence of both hydroxyl and ether groups contributes to its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of 2-(Allyloxy)-6-methoxyphenol as a precursor for the development of bioactive compounds. Researchers have explored its role in the synthesis of antioxidants, anti-inflammatory agents, and even advanced materials such as conductive polymers. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-cancer properties by targeting specific signaling pathways.

In addition to its pharmacological applications, 2-(Allyloxy)-6-methoxyphenol has found utility in the field of materials science. Its ability to form stable radicals under certain conditions has led to its use in the development of novel polymers with enhanced mechanical and thermal properties. This compound's role in radical polymerization processes has been extensively studied, with recent breakthroughs reported in the journal Macromolecules.

The synthesis of 2-(Allyloxy)-6-methoxyphenol typically involves multi-step organic reactions, often utilizing coupling agents or enzymatic catalysis for high yields. Recent advancements in green chemistry have enabled more sustainable methods for its production, reducing environmental impact while maintaining product quality. These methods include the use of microwave-assisted synthesis and biocatalytic approaches, which have been documented in leading chemical journals such as Green Chemistry.

Beyond its direct applications, 2-(Allyloxy)-6-methoxyphenol serves as a valuable model compound for studying phenolic chemistry. Its reactivity patterns provide insights into the behavior of similar compounds under various reaction conditions. For example, researchers have utilized this compound to investigate hydrogen bonding interactions and their influence on molecular recognition processes.

In conclusion, 2-(Allyloxy)-6-methoxyphenol, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials innovation, this compound exemplifies the interconnected nature of modern chemical research. As new findings emerge, it is likely that the applications of this compound will expand further, contributing to advancements in science and technology.

51066-05-8 (2-(Allyloxy)-6-methoxyphenol) 関連製品

- 885271-06-7(1H-Pyrazolo4,3-cpyridin-3-amine)

- 920384-06-1(1-{4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 400065-46-5(1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol)

- 2137533-14-1(3-[5-(Chloromethyl)pyridin-3-yl]aniline)

- 1378308-06-5((S)-4-(3-Methoxypyrrolidin-1-YL)cyclohexanamine)

- 1805283-08-2(Methyl 5-(chloromethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-2-acetate)

- 1000981-77-0(2,3-Dihydroimidazo1,2-apyridin-5(1H)-one)

- 120013-39-0(Desbenzyl Donepezil Hydrochloride)

- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)

- 1292046-51-5(2-Chloro-N-(cyanomethyl)-N-ethyl-6-fluorobenzeneacetamide)